molecular formula C17H17NO B1443248 2-[3-(3-Phenylpropoxy)phenyl]acetonitrile CAS No. 1311317-75-5

2-[3-(3-Phenylpropoxy)phenyl]acetonitrile

Cat. No. B1443248
M. Wt: 251.32 g/mol
InChI Key: GVNMGAANBHGWTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[3-(3-Phenylpropoxy)phenyl]acetonitrile” is a chemical compound that belongs to the family of benzonitriles. It is also known as BN-52021 or FR-129. The CAS number for this compound is 1311317-75-5 . The molecular weight is 251.32 and the molecular formula is C17H17NO .

Scientific Research Applications

  • Solvolysis Reactions and Nucleophilic Addition Studies :

    • The solvolysis of compounds related to acetonitrile in water has been studied, focusing on nucleophilic addition reactions. This research provides insights into the reaction mechanisms and product formation in acetonitrile-water mixtures (Jia, Ottosson, Zeng, & Thibblin, 2002).
  • Catalysis and Chemical Synthesis :

    • Research on potassium modified La-Mg mixed oxide catalysts has been conducted for the selective mono-methylation of phenylacetonitrile. This has applications in the pharmaceutical industry, particularly for the synthesis of non-steroidal anti-inflammatory drugs (Molleti & Yadav, 2017).
  • Electrochemical Studies in Acetonitrile :

    • Various electrochemical studies involving acetonitrile as a solvent or reactant have been conducted. These studies are critical for understanding the electrochemical behavior of compounds in acetonitrile and for applications in electrochemistry (Bautista-Martínez, González, & Aguilar-martínez, 2003).
  • Chemical Sensing and Colorimetric Studies :

    • Research on colorimetric and ratiometric fluorescence sensing has been conducted using derivatives of acetonitrile, highlighting their potential application in chemical sensing and molecular probes (Peng, Wu, Fan, Tian, & Han, 2005).
  • Crystallization and Polymorphism Research :

    • The crystallization behavior of compounds related to acetonitrile in different solvents has been explored, providing valuable insights for the pharmaceutical and chemical industries in terms of polymorphic forms and solubility (Kitamura & Horimoto, 2013).

Safety And Hazards

The safety and hazards of “2-[3-(3-Phenylpropoxy)phenyl]acetonitrile” are not clearly specified . It’s always recommended to handle chemical compounds with care and follow safety guidelines.

properties

IUPAC Name

2-[3-(3-phenylpropoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c18-12-11-16-8-4-10-17(14-16)19-13-5-9-15-6-2-1-3-7-15/h1-4,6-8,10,14H,5,9,11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNMGAANBHGWTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCOC2=CC=CC(=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(3-Phenylpropoxy)phenyl]acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(3-Phenylpropoxy)phenyl]acetonitrile
Reactant of Route 2
Reactant of Route 2
2-[3-(3-Phenylpropoxy)phenyl]acetonitrile
Reactant of Route 3
Reactant of Route 3
2-[3-(3-Phenylpropoxy)phenyl]acetonitrile
Reactant of Route 4
Reactant of Route 4
2-[3-(3-Phenylpropoxy)phenyl]acetonitrile
Reactant of Route 5
Reactant of Route 5
2-[3-(3-Phenylpropoxy)phenyl]acetonitrile
Reactant of Route 6
Reactant of Route 6
2-[3-(3-Phenylpropoxy)phenyl]acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.